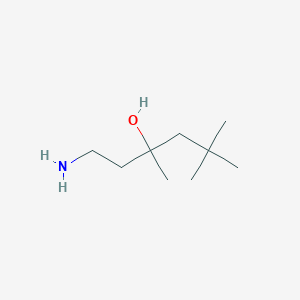

1-Amino-3,5,5-trimethylhexan-3-ol

Description

Historical Context and Development of Branched-Chain Amino Alcohols

The study of amino alcohols is deeply rooted in the history of organic synthesis. Early research primarily focused on simpler, linear structures, but as synthetic methodologies advanced, so too did the ability to create more complex, branched-chain architectures. The development of branched-chain amino acids (BCAAs) in biochemistry and their metabolic pathways provided an early conceptual framework for understanding branched structures. nih.govnih.gov While not directly related to the synthesis of 1-Amino-3,5,5-trimethylhexan-3-ol, the understanding of how nature constructs branched chains from precursors like pyruvate (B1213749) and threonine highlighted the importance of these motifs. wikipedia.org

The deliberate synthesis of branched-chain amino alcohols in the laboratory evolved with the advent of powerful synthetic reactions. The development of organometallic reagents, catalytic processes, and methods for controlling regioselectivity and stereoselectivity have been crucial. rsc.org For instance, the discovery of methods to form carbon-carbon bonds with high precision allowed chemists to construct the sterically demanding quaternary carbon center and the adjacent tertiary alcohol found in this compound. The ongoing development of new catalytic systems, such as those based on copper and ruthenium for the asymmetric synthesis of amino alcohols, continues to push the boundaries of what is possible in this field. acs.orgresearchgate.net These advancements are part of a broader trend in organic chemistry toward the creation of molecules with highly specific three-dimensional structures to achieve targeted functions.

Structural Classification and Nomenclature within Hexanol Derivatives

The systematic naming of organic compounds by the International Union of Pure and Applied Chemistry (IUPAC) provides a clear and unambiguous way to describe their structure. The name "this compound" precisely defines the connectivity of the atoms within the molecule.

Breaking down the name:

Hexan- : The parent chain of the molecule consists of six carbon atoms. wikipedia.org

-3-ol : An alcohol functional group (–OH) is located on the third carbon of the hexane (B92381) chain. youtube.com

1-Amino- : A primary amine group (–NH2) is attached to the first carbon.

3,5,5-trimethyl- : Three methyl groups (–CH3) are present as substituents. One is on the third carbon, and two are on the fifth carbon.

This compound is a derivative of hexanol, specifically an isomer where the hydroxyl group is not at the terminal position (like in 1-hexanol) but at an internal position. wikipedia.orgwikipedia.orgnih.gov It can be classified in several ways:

As a primary amine , due to the –NH2 group being attached to a carbon atom that is bonded to only one other carbon atom (within the main chain).

As a tertiary alcohol , because the hydroxyl-bearing carbon (C3) is bonded to three other carbon atoms.

As a branched-chain amino alcohol , a broad class of compounds characterized by a non-linear carbon skeleton and the presence of both amine and alcohol functionalities.

The table below provides a summary of the structural features and basic properties of this compound.

| Property | Value | Reference |

| IUPAC Name | This compound | bldpharm.com |

| Molecular Formula | C9H21NO | bldpharm.com |

| Molecular Weight | 159.27 g/mol | bldpharm.com |

| CAS Number | 1861683-38-6 | bldpharm.com |

| Classification | Primary Amine, Tertiary Alcohol, Branched-Chain Amino Alcohol |

Significance of Stereochemistry in this compound Research

A critical feature of the this compound structure is the presence of a chiral center. The carbon atom at the C3 position, which is bonded to the hydroxyl group, a methyl group, and two different alkyl chains (an ethyl-amine fragment and a neopentyl fragment), is a stereocenter. This means that the molecule is chiral and can exist as a pair of non-superimposable mirror images, known as enantiomers: (R)-1-Amino-3,5,5-trimethylhexan-3-ol and (S)-1-Amino-3,5,5-trimethylhexan-3-ol.

The synthesis of such a compound without chiral control will typically result in a racemic mixture, an equal mixture of both enantiomers. However, in many applications of chiral molecules, particularly in pharmaceuticals and catalysis, a single enantiomer is often required. The efficient synthesis of enantiomerically pure amino alcohols is a significant challenge and a major focus of research in organic synthesis. acs.orgnih.gov

The importance of stereochemistry in this context cannot be overstated. Chiral amino alcohols are valuable as:

Chiral building blocks (synthons): They can be used to construct more complex enantiomerically pure molecules, including natural products and active pharmaceutical ingredients.

Chiral auxiliaries: They can be temporarily attached to a substrate to direct a chemical reaction to produce a specific stereoisomer.

Chiral ligands: They can be coordinated to a metal center to create a chiral catalyst for asymmetric reactions, such as the enantioselective addition of diethylzinc (B1219324) to aldehydes. rsc.org

The specific spatial arrangement of the amino, hydroxyl, and bulky trimethyl-substituted alkyl groups in a single enantiomer of this compound could make it a highly effective ligand or auxiliary in reactions where steric control is paramount.

Overview of Current Research Trajectories in Substituted Amino Alcohol Chemistry

The field of substituted amino alcohol chemistry is vibrant and continues to evolve, driven by the demand for new synthetic methods and applications. Current research trajectories can be broadly categorized as follows:

Development of Novel Catalytic Methods: A significant portion of modern research is dedicated to finding new, efficient, and highly selective catalytic methods for synthesizing substituted amino alcohols. rsc.org This includes the use of earth-abundant metals and the design of novel chiral ligands to control the stereochemical outcome of reactions. rsc.org Techniques like asymmetric transfer hydrogenation and catalytic reductive coupling are at the forefront of producing enantiomerically pure amino alcohols. acs.orgnih.gov

Application in Asymmetric Synthesis: Chiral amino alcohols are continuously explored as catalysts, ligands, and auxiliaries in a wide range of asymmetric transformations. rsc.org Their ability to induce chirality makes them indispensable tools for the synthesis of complex molecules. Research focuses on fine-tuning the structure of the amino alcohol to achieve higher yields and enantioselectivities in these reactions.

Synthesis of Biologically Active Molecules: The 1,2-amino alcohol motif is a key structural feature in numerous natural products and pharmaceutical drugs. nih.gov Consequently, there is a strong drive to develop synthetic routes to novel substituted amino alcohols that can serve as precursors or analogs to these biologically active compounds. The synthesis of γ-amino alcohols with tertiary carbon stereocenters is a recent example of this expanding research area. researchgate.net

Materials Science: The unique hydrogen-bonding capabilities of the amino and hydroxyl groups, combined with the specific steric properties of the alkyl backbone, make these compounds interesting candidates for applications in materials science. They can be investigated as building blocks for supramolecular assemblies, chiral polymers, or as modifying agents for surfaces.

For a compound like this compound, its highly substituted and sterically hindered nature makes it a particularly interesting candidate for research in areas requiring significant steric influence, such as in the creation of frustrated Lewis pairs or as bulky ligands in organometallic catalysis.

Structure

3D Structure

Properties

Molecular Formula |

C9H21NO |

|---|---|

Molecular Weight |

159.27 g/mol |

IUPAC Name |

1-amino-3,5,5-trimethylhexan-3-ol |

InChI |

InChI=1S/C9H21NO/c1-8(2,3)7-9(4,11)5-6-10/h11H,5-7,10H2,1-4H3 |

InChI Key |

OUKQAFCKSSTQKR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)CC(C)(CCN)O |

Origin of Product |

United States |

Reaction Mechanisms and Reactivity Profiles of 1 Amino 3,5,5 Trimethylhexan 3 Ol

Amino Group Reactivity in 1-Amino-3,5,5-trimethylhexan-3-ol

The primary amino group in this compound is a key center of reactivity, primarily due to the lone pair of electrons on the nitrogen atom, which imparts nucleophilic and basic properties.

Nucleophilic Properties and Functional Derivatives

The nitrogen atom of the primary amino group possesses a lone pair of electrons, making it a potent nucleophile. This allows it to attack electron-deficient centers, leading to the formation of a variety of functional derivatives. In biochemical contexts, the amine group can act as a nucleophile in enzymatic reactions, forming hydrogen bonds and ionic interactions with target molecules. The reactivity of the amino group is, however, influenced by the bulky 3,5,5-trimethylhexane structure, which can sterically hinder its approach to electrophiles.

The nucleophilic character of amino alcohols is widely utilized in synthesis. acs.org For instance, they can react with alkyl halides in nucleophilic substitution reactions to yield secondary and tertiary amines. The reaction of the amino group with epoxides is also a common method to synthesize more complex amino alcohols through nucleophilic ring-opening. um.edu.my

Table 1: Examples of Nucleophilic Reactions of Amino Groups

| Reaction Type | Reagent | Product Type | Notes |

|---|---|---|---|

| Alkylation | Alkyl Halide (R-X) | Secondary/Tertiary Amine | Steric hindrance from the trimethylhexane group may necessitate harsher reaction conditions. |

| Acylation | Acyl Halide/Anhydride | Amide | A common reaction, though hindered amines may require specific coupling agents. chimia.chnih.gov |

| Reaction with Epoxides | Epoxide | β-Hydroxy Amine | A standard method for elongating the carbon chain. um.edu.my |

Amide and Imine Formation from Amino Alcohols

The reaction of the amino group with carbonyl compounds is a fundamental transformation. With aldehydes and ketones, it typically forms an imine (Schiff base) through a condensation reaction that involves the elimination of a water molecule. acs.org This reaction is often reversible and can be driven to completion by removing water from the reaction mixture.

Amide bond formation is one of the most crucial reactions in organic synthesis. chimia.chnih.gov The primary amino group of this compound can react with carboxylic acids and their derivatives (such as acyl chlorides or anhydrides) to form amides. However, the synthesis of amides from sterically hindered amines can be challenging due to the slow rate of nucleophilic attack. chimia.chnih.gov Specialized coupling reagents or reaction conditions may be required to facilitate this transformation efficiently. chimia.chnih.gov Alternative methods, such as the direct synthesis of amides from alcohols and amines catalyzed by ruthenium or gold nanoparticles, have been developed, although these are most effective with sterically unhindered substrates. nih.govacs.org

Heterocyclic Ring Formation Involving the Amino Group

Amino alcohols are valuable precursors for the synthesis of various nitrogen- and oxygen-containing heterocyclic compounds. researchgate.netacs.org The bifunctional nature of this compound allows it to participate in cyclization reactions to form rings of different sizes.

One common reaction is the condensation with aldehydes or ketones to form oxazolidines. researchgate.net This involves the formation of an imine followed by an intramolecular attack of the hydroxyl group's oxygen onto the imine carbon.

Furthermore, if the alkyl chain of the amino alcohol contains a suitable aromatic group, it can undergo intramolecular cyclization reactions like the Pictet-Spengler or Bischler-Napieralski reactions to form tetrahydroisoquinolines or dihydroisoquinolines, respectively. wikipedia.orgwikipedia.orgnih.govjk-sci.com The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with a carbonyl compound, followed by acid-catalyzed ring closure. wikipedia.orgjk-sci.com The Bischler-Napieralski reaction allows for the cyclization of β-arylethylamides using a dehydrating agent like POCl₃. wikipedia.orgjk-sci.comorganic-chemistry.org While this compound itself lacks the required aromatic ring for these specific reactions, derivatives of it could be designed to undergo such transformations, highlighting its potential as a building block in complex alkaloid synthesis.

Hydroxyl Group Reactivity in this compound

The hydroxyl group in this compound is tertiary, meaning the carbon atom bearing the -OH group is attached to three other carbon atoms. This structural feature significantly influences its reactivity, particularly its resistance to oxidation and its propensity for elimination reactions under acidic conditions.

Alcohol Oxidation and Reduction Pathways

Tertiary alcohols are generally resistant to oxidation under standard conditions that would readily oxidize primary or secondary alcohols. Reagents like chromium-based oxidants or even milder ones like Dess-Martin periodinane (DMP) are typically ineffective because the carbinol carbon lacks a hydrogen atom to be removed during the oxidation process. wikipedia.org While some powerful oxidizing agents can cleave carbon-carbon bonds, selective oxidation of a tertiary alcohol to a ketone is not a standard transformation.

However, methods for the chemoselective aerobic oxidation of amino alcohols to their corresponding amino carbonyl compounds have been developed using specific catalytic systems, such as 2-azaadamantane (B3153908) N-oxyl (AZADO)/copper catalysis. nih.gov These advanced methods can overcome the traditional limitations of amino alcohol oxidation. nih.govmdpi.comthieme-connect.com

Reduction of a tertiary alcohol is not a typical reaction as the hydroxyl group is already at a low oxidation state. It cannot be reduced further without cleavage of the C-O bond, which would require harsh conditions to form an alkane.

Ether and Ester Formation

The formation of ethers and esters from the tertiary hydroxyl group of this compound is possible but can be complicated by steric hindrance and competing elimination reactions (dehydration) to form an alkene, especially under acidic conditions.

Esterification: The reaction of a tertiary alcohol with a carboxylic acid to form an ester (Fischer esterification) is typically very slow and inefficient due to steric hindrance. pearson.com More effective methods involve the use of more reactive acylating agents, such as acyl chlorides or anhydrides, often in the presence of a non-nucleophilic base to neutralize the HCl or carboxylic acid byproduct. researchgate.netgoogle.com The selective esterification of the alcohol in the presence of the more nucleophilic amine group can be challenging but has been achieved in aqueous solutions using transition metal ions like Cu(II) to direct the O-acylation. acs.org Another approach uses coupling reagents like triphenylphosphine (B44618) oxide with oxalyl chloride, which can promote esterification under mild, neutral conditions. nih.gov

Etherification: Direct etherification of tertiary alcohols is also challenging. The Williamson ether synthesis, which involves reacting an alkoxide with an alkyl halide, is often not feasible for producing tertiary ethers due to the strong basicity of the tertiary alkoxide favoring elimination of the alkyl halide. However, processes for the selective etherification of amino alcohols have been developed. google.comgoogle.com These often involve a two-step process where the alcohol is first deprotonated with a strong base or an alkali metal to form the alkoxide, which is then alkylated. google.comgoogle.com Iron(III)-catalyzed dehydrative etherification has also been shown to be effective for producing unsymmetrical ethers from tertiary alcohols and primary alcohols. acs.org

Table 2: Formation of Ethers and Esters from a Tertiary Alcohol

| Reaction Type | Reagent | Conditions | Challenges |

|---|---|---|---|

| Esterification | Carboxylic Acid (Fischer) | Acid catalyst, heat | Very slow, low yield, dehydration is a major side reaction. |

| Esterification | Acyl Chloride/Anhydride | Base (e.g., pyridine) | More effective, but steric hindrance can still be a factor. |

| Etherification | Alkyl Halide (Williamson) | Strong base to form alkoxide first | Elimination of the alkyl halide is a major competing reaction. |

No Publicly Available Research Data Found for this compound

Despite a comprehensive search of scientific databases and publicly available literature, no specific research findings on the chemical compound this compound (CAS No. 1861683-38-6) could be located.

This includes a thorough investigation into its reaction mechanisms, reactivity profiles, intramolecular and intermolecular interactions, reaction kinetics, thermodynamics, and computational studies. The search encompassed queries targeted at cyclization reactions, hydrogen bonding networks, conformational analysis, and quantum chemical calculations of transition states involving this specific molecule.

The absence of detailed scientific reports suggests that this compound may be a novel compound with limited research conducted to date, or the existing research is proprietary and not available in the public domain. Standard chemical and scientific search engines and databases did not yield any peer-reviewed articles, scholarly papers, or detailed experimental or computational data that would be necessary to construct the requested scientific article.

Consequently, it is not possible to provide an accurate and informative article on the "" as outlined in the user's request. Any attempt to generate such content would be speculative and would not adhere to the required standards of scientific accuracy.

Further research or access to proprietary industrial data would be required to elaborate on the chemical properties and behaviors of this compound.

Scientific Inquiry into this compound Reveals Research Gap

A comprehensive review of scientific literature and chemical databases has revealed a notable absence of research into the reaction mechanisms and reactivity profiles of the chemical compound this compound, particularly concerning molecular dynamics simulations. Despite its availability from chemical suppliers, this specific molecule has not been the subject of published studies focusing on its reactivity and selectivity through computational chemistry methods.

Our investigation sought to detail the molecular dynamics simulations related to this compound, a powerful computational technique used to understand the physical movements of atoms and molecules. This method is instrumental in predicting reaction pathways, understanding selectivity, and elucidating the intricate details of chemical reactivity at the atomic level.

However, extensive searches for scholarly articles, peer-reviewed journals, and conference proceedings yielded no specific data on the molecular dynamics of this compound. This includes a lack of information on force field parameters, simulation protocols, or any resulting analysis of its conformational landscape, reaction coordinates, or transition states.

Consequently, the following section of the requested article, "3.5.2. Molecular Dynamics Simulations of Reactivity and Selectivity," cannot be populated with the scientifically accurate and detailed research findings as stipulated. The creation of data tables and in-depth discussion on this topic would be speculative and not grounded in the available scientific evidence.

This finding points to a significant gap in the current body of chemical research. While the synthesis and basic properties of this compound may be known, its reactive behavior from a computational standpoint remains an unexplored area. Future research initiatives could benefit from investigating this compound to expand the understanding of amino alcohols and their potential applications.

Applications and Derivatization Strategies of 1 Amino 3,5,5 Trimethylhexan 3 Ol in Advanced Organic Chemistry

Chiral Auxiliary and Ligand Design with 1-Amino-3,5,5-trimethylhexan-3-ol

The dual functionality of an amino group and a hydroxyl group, combined with a defined stereocenter at the C3 position, makes this compound an excellent candidate for applications in asymmetric synthesis. The significant steric bulk provided by the 3,5,5-trimethylhexane backbone is a key feature that can be exploited to create a highly specific and influential chiral environment.

Asymmetric Induction in Organic Transformations

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. The effectiveness of an auxiliary is often dictated by its ability to enforce a rigid conformation and provide a sterically biased environment. The structure of this compound is well-suited for this role.

When attached to a substrate, for instance by forming an amide with a carboxylic acid or an oxazolidinone, the bulky 3,5,5-trimethylhexyl group would effectively shield one face of the reactive center. wikipedia.org This steric hindrance directs the approach of an incoming reagent to the opposite, less-hindered face, thereby inducing high diastereoselectivity. acs.org This principle is fundamental to many asymmetric reactions, including aldol (B89426) additions, alkylations, and Diels-Alder reactions. wikipedia.orgresearchgate.net The auxiliary can be subsequently cleaved and recovered, transferring the chirality to the product molecule.

Table 1: Potential Asymmetric Transformations Using this compound as a Chiral Auxiliary

| Asymmetric Reaction | Role of the Auxiliary | Expected Outcome |

| Aldol Addition | Forms a chiral enolate; the bulky group blocks one face. | High diastereoselectivity in the formation of new C-C bonds and stereocenters. wikipedia.org |

| Alkylation | Directs the approach of an electrophile to a chiral enolate. | Enantiomerically enriched α-substituted carbonyl compounds. wikipedia.org |

| Diels-Alder Reaction | Attached to a dienophile to influence the cycloaddition trajectory. | High facial selectivity, leading to specific endo/exo and diastereomeric products. researchgate.net |

| Ene Reaction | Creates a biased environment for the concerted reaction. | Control over the formation of new stereocenters. wikipedia.org |

Metal-Ligand Complexation and Catalysis

The amino and hydroxyl groups of this compound are excellent donor sites for coordinating with metal centers. researchgate.net This bidentate chelation can form a stable, five-membered ring with a metal, creating a well-defined and rigid catalytic complex. The extreme steric hindrance provided by the trimethylhexyl group is a critical feature that can enhance enantioselectivity in metal-catalyzed reactions by creating a confined chiral pocket around the active site. rutgers.edunih.gov

For example, in the catalytic enantioselective addition of diethylzinc (B1219324) to aldehydes, β-amino alcohols are known to be highly effective ligands. acs.org A complex formed between a titanium (IV) species, diethylzinc, and a chiral amino alcohol like this compound would facilitate the transfer of an ethyl group to one specific face of the aldehyde, generating a chiral secondary alcohol with high enantiomeric excess. mdpi.com The bulky nature of the ligand is often directly correlated with higher enantioselectivity. acs.org

Table 2: Potential Metal-Ligand Complexes and Catalytic Applications

| Metal Catalyst | Potential Reaction | Role of the this compound Ligand |

| Titanium (Ti) | Asymmetric addition of dialkylzinc reagents to aldehydes. mdpi.com | Forms a chiral Ti-complex that delivers the alkyl group with high enantioselectivity. |

| Ruthenium (Ru) | Asymmetric transfer hydrogenation of ketones. acs.org | Creates a chiral environment for the stereoselective reduction of C=O bonds. |

| Palladium (Pd) | Asymmetric allylic alkylation. researchgate.net | Controls the stereochemical outcome of nucleophilic attack on a π-allyl palladium intermediate. |

| Copper (Cu) | Asymmetric 1,4-conjugate addition. | Forms a chiral copper complex that directs the addition of organometallic reagents to enones. |

| Cobalt (Co) | Asymmetric reductive coupling. acs.org | Enables enantioconvergent coupling of racemic electrophiles to form sterically hindered products. |

This compound as a Precursor in Complex Molecule Synthesis

Beyond its role in asymmetric catalysis, the intrinsic structure of this compound makes it a valuable building block, or "synthon," for constructing more complex molecular architectures. Its combination of chirality and functional groups (amine and alcohol) allows for its incorporation into a variety of larger target molecules.

Building Block for Natural Products and Analogues

The 1,3-amino alcohol motif is a recurring structural feature in a wide range of natural products, including alkaloids and polyketides. temple.edunih.gov Compounds like (-)-pinidinol and the core of tropinone (B130398) alkaloids feature this arrangement. temple.edu The synthesis of these molecules and their analogues often relies on the use of chiral 1,3-amino alcohol building blocks.

This compound, with its specific stereochemistry and substitution pattern, could serve as a key fragment in the total synthesis of novel, non-natural analogues of these compounds. The bulky alkyl group could be used to probe steric pockets in biological receptors or to enhance the lipophilicity and metabolic stability of the final product. Synthetic strategies often involve the stereoselective construction of 1,3-amino alcohols as key intermediates. diva-portal.org

Intermediates for Specialty Chemicals

The unique physical properties imparted by the branched 3,5,5-trimethylhexyl group can be exploited in the field of specialty chemicals. Derivatives of this amino alcohol could find use in applications where specific solubility, viscosity, or thermal properties are required. For example, severely sterically hindered amino-ether alcohols are produced catalytically for use in various industrial applications. google.com By reacting this compound with compounds like epoxides, it is possible to generate derivatives with tailored properties for use as surfactants, lubricant additives, or polymer precursors. The branched structure can lower the melting point and increase solubility in nonpolar media compared to linear analogues.

Scaffold for Bioactive Molecules and Pharmaceuticals

The amino alcohol scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and bioactive compounds. nih.govnih.gov This structural motif is often crucial for binding to biological targets like enzymes or receptors. mdpi.com The amine group can act as a hydrogen bond donor or acceptor, or it can be protonated to form a key salt bridge, while the hydroxyl group also participates in hydrogen bonding interactions.

This compound provides a robust and chiral framework upon which to build new pharmaceutical candidates. nih.gov The primary amine can be readily derivatized to form amides, sulfonamides, or ureas, while the tertiary alcohol provides a stable, chiral anchor point. This "scaffold hopping" approach, where a known bioactive core is replaced with a novel one, is a common strategy in drug discovery to generate new intellectual property and improve properties like potency or pharmacokinetics. acs.org The γ-amino alcohol substructure, in particular, is a key functional group for designing inhibitors of certain metabolic enzymes. nih.gov

Design of Peptidomimetics and Amino Acid Analogues Incorporating the this compound Moiety

Peptidomimetics are compounds designed to replicate the structure and function of natural peptides, often with improved stability and bioavailability. The incorporation of unnatural amino acids is a key strategy in peptidomimetic design to introduce conformational constraints and resistance to enzymatic degradation. nih.gov The synthesis of sterically hindered dipeptides is of particular interest as it can confer proteolytic stability and unique conformational properties to the resulting peptide. acs.org

The structure of this compound, with its bulky trimethylhexyl group, offers a scaffold for creating novel amino acid analogues. The primary amino group allows for standard peptide bond formation, while the tertiary alcohol provides a site for further functionalization or can influence the local conformation of the peptide backbone.

Hypothetical Design Strategies:

While direct examples of peptidomimetics incorporating this compound are not prevalent in published literature, its potential is significant. One approach involves the protection of the amino group, followed by oxidation of the tertiary alcohol to a ketone. Subsequent reactions could then be employed to introduce further diversity.

Another strategy could involve using the amino alcohol as a template to synthesize a constrained dipeptide mimic. The bulky nature of the trimethylhexyl group could be exploited to control the torsional angles of the peptide backbone, potentially inducing specific secondary structures like β-turns. nih.gov The synthesis of such sterically hindered peptidomimetics can be challenging but can be achieved using specialized coupling reagents like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium chloride (DMTMM), which has proven effective for coupling sterically hindered amines. wikipedia.org

Table 1: Potential Amino Acid Analogues Derived from this compound

| Analogue Structure | Potential Application in Peptidomimetics | Key Synthetic Transformation |

| Ketone Analogue | Introduction of a reactive handle for further derivatization or as a mimic of a proline-like turn. | Oxidation of the tertiary alcohol. |

| Esterified Analogue | Modulation of solubility and pharmacokinetic properties. | Esterification of the tertiary alcohol. |

| N-Alkylated Analogue | Increased resistance to proteolysis and conformational restriction. | Reductive amination or direct alkylation of the primary amine. |

Polymer Chemistry Applications of this compound (e.g., as a monomer or modifier)

In polymer chemistry, the bifunctional nature of this compound—possessing both a nucleophilic amino group and a hydroxyl group—makes it a candidate for various polymerization and polymer modification strategies. Amino alcohols are versatile building blocks for creating functional polymers with tailored properties. nih.gov

As a Monomer:

This compound can potentially be used as a monomer in step-growth polymerizations. For instance, it could react with diacids or their derivatives to form poly(ester-amide)s. The bulky side chain would likely impart unique thermal and mechanical properties to the resulting polymer, such as a high glass transition temperature and amorphous character. The synthesis of amino-ester and amino-ester-alcohol polymer backbones can lead to materials with good compressive and thermal properties. researchgate.net

As a Polymer Modifier:

The amino group of this compound can be used to modify existing polymers. For example, it could be grafted onto polymers containing electrophilic groups such as epoxides or activated esters. This modification would introduce the bulky and hydroxyl-functionalized side chain onto the polymer, potentially altering its surface properties, solubility, and compatibility with other materials. The incorporation of amino acid-derived zwitterionic polymers can impact their interaction with cells, suggesting that polymers modified with this amino alcohol could have interesting biomedical applications. nih.gov

Table 2: Potential Polymer Applications of this compound

| Application | Polymerization/Modification Strategy | Expected Impact of the Moiety |

| Monomer | Polycondensation with diacids or diisocyanates. | Increased thermal stability, altered solubility, introduction of hydroxyl functionality for cross-linking. |

| Polymer Modifier | Ring-opening of epoxide-functionalized polymers; amidation of ester-containing polymers. | Introduction of a bulky, hydrophilic side chain, potential for improved biocompatibility. |

| Chain Transfer Agent | In radical polymerizations. | Control of molecular weight and introduction of an amino/hydroxyl end-group. |

While the specific applications of this compound in these advanced fields are still largely exploratory, its unique structure provides a compelling basis for future research and development in the creation of novel peptidomimetics and advanced polymer materials.

Advanced Analytical Techniques for Characterization and Study of 1 Amino 3,5,5 Trimethylhexan 3 Ol

Spectroscopic Methods for Structural Elucidation of 1-Amino-3,5,5-trimethylhexan-3-ol

Spectroscopic techniques are paramount in piecing together the molecular puzzle of this compound, providing detailed information about its atomic connectivity and the functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the structural elucidation of organic molecules, including this compound. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and hydrogen framework.

¹H NMR: Proton NMR spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. For this compound, one would expect to see distinct signals corresponding to the protons of the methyl groups, the methylene (B1212753) groups, the aminomethyl group, and the hydroxyl group. The chemical shifts, integration values, and splitting patterns (multiplicity) of these signals are key to assigning them to their respective positions in the molecule.

¹³C NMR: Carbon-13 NMR spectroscopy complements ¹H NMR by providing a count of the number of non-equivalent carbon atoms in the molecule. Due to the symmetry in 1,3,5-trimethylbenzene, it exhibits only three distinct carbon signals in its ¹³C NMR spectrum. docbrown.info Similarly, for this compound, the number of signals will reflect the unique carbon environments. The chemical shifts of the carbon atoms attached to the nitrogen and oxygen atoms will be particularly informative.

2D NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in establishing the connectivity between protons and carbons. COSY spectra reveal proton-proton couplings, helping to trace the spin systems within the molecule. HSQC spectra correlate directly bonded proton and carbon atoms, providing definitive assignments for the carbon skeleton.

| Technique | Information Provided | Expected Observations for this compound |

| ¹H NMR | Number of proton environments, chemical shifts, integration (proton ratios), and spin-spin coupling. | Distinct signals for CH₃, CH₂, CH₂N, NH₂, and OH protons with characteristic chemical shifts and multiplicities. |

| ¹³C NMR | Number of non-equivalent carbon atoms and their chemical environments. | Signals corresponding to each unique carbon atom in the structure, with downfield shifts for carbons bonded to N and O. |

| 2D NMR (COSY, HSQC) | Correlation between neighboring protons (COSY) and direct proton-carbon attachments (HSQC). | Cross-peaks confirming the connectivity of the alkyl chain and the positions of the amino and hydroxyl groups. |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules, providing a fingerprint of the functional groups present.

Infrared (IR) Spectroscopy: In the IR spectrum of this compound, characteristic absorption bands would confirm the presence of key functional groups. A broad band in the region of 3300-3500 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol group. The N-H stretching vibrations of the primary amine would typically appear as one or two bands in a similar region, often overlapping with the O-H band. C-H stretching vibrations from the methyl and methylene groups are expected in the 2850-3000 cm⁻¹ range. The C-N and C-O stretching vibrations would be found in the fingerprint region (below 1500 cm⁻¹). For a related compound, 3,5,5-trimethylhexan-1-ol, the OH-stretch absorption is observed around 3350 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. While the O-H stretch is typically weak in Raman, the C-C and C-H vibrations of the alkyl backbone often give rise to strong signals. This can be particularly useful for analyzing the carbon skeleton of the molecule.

| Functional Group | Expected IR Absorption (cm⁻¹) ** | Expected Raman Shift (cm⁻¹) ** |

| O-H (alcohol) | 3300-3500 (broad) | Weak |

| N-H (primary amine) | 3300-3500 (one or two bands) | Moderate |

| C-H (alkane) | 2850-3000 | Strong |

| C-O (alcohol) | 1000-1260 | Moderate |

| C-N (amine) | 1020-1250 | Moderate |

Mass Spectrometry (MS and MS/MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and gaining structural information through analysis of its fragmentation patterns.

Mass Spectrometry (MS): In a mass spectrum of this compound, the molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (159.27 g/mol ). bldpharm.com High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the elemental composition.

Tandem Mass Spectrometry (MS/MS): MS/MS involves the selection of a specific ion (often the molecular ion) and its subsequent fragmentation. The resulting fragment ions provide valuable structural information. For this compound, characteristic fragmentation pathways would likely involve the loss of small neutral molecules such as water (H₂O) from the alcohol group, ammonia (B1221849) (NH₃) from the amine group, or cleavage of the carbon-carbon bonds adjacent to the functional groups. Analysis of these fragmentation patterns helps to confirm the connectivity of the molecule. For the related compound 3,5,5-trimethylhexan-1-ol, predicted collision cross section values for various adducts have been calculated, which can be compared with experimental data. uni.lu

| Ion | m/z (Expected) | Description |

| [M]⁺ | 159 | Molecular Ion |

| [M-CH₃]⁺ | 144 | Loss of a methyl group |

| [M-H₂O]⁺ | 141 | Loss of water |

| [M-NH₃]⁺ | 142 | Loss of ammonia |

| [M-C₄H₉]⁺ | 102 | Cleavage of the tert-butyl group |

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are essential for separating this compound from impurities and for its quantitative analysis.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment and quantification of non-volatile compounds like this compound. bldpharm.com

Purity Analysis: By employing an appropriate stationary phase (e.g., C18) and mobile phase, HPLC can separate the target compound from starting materials, by-products, and other impurities. The purity is determined by comparing the peak area of the main component to the total area of all peaks in the chromatogram.

Quantitative Analysis: When used with a suitable detector (e.g., UV-Vis, Evaporative Light Scattering Detector, or Mass Spectrometer), HPLC can be used to accurately determine the concentration of this compound in a sample. This is achieved by creating a calibration curve from standards of known concentration.

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS) for Volatile Analysis and Identification

Gas Chromatography (GC) is well-suited for the analysis of volatile and thermally stable compounds. While this compound itself has a relatively high boiling point, it may be amenable to GC analysis, potentially after derivatization to increase its volatility.

Gas Chromatography (GC): GC separates components of a mixture based on their differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. For related compounds like 3,5,5-trimethylhexan-1-ol, GC with a flame ionization detector (GC-FID) and a polar capillary column is used to assess purity and resolve isomers. molport.com

Gas Chromatography-Mass Spectrometry (GC-MS): The coupling of a gas chromatograph to a mass spectrometer provides a powerful two-dimensional analytical technique. As components elute from the GC column, they are introduced into the mass spectrometer, which provides a mass spectrum for each peak. This allows for the positive identification of the separated compounds by comparing their mass spectra to library databases. GC-MS is a standard method for the analysis of fragrance components, including related compounds like 3,5,5-trimethylhexan-1-ol. wikipedia.org

| Technique | Principle | Application for this compound |

| HPLC | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. | Purity assessment, quantitative analysis, and separation from non-volatile impurities. |

| GC | Separation based on differential partitioning between a gaseous mobile phase and a stationary phase. | Analysis of volatile impurities or the compound itself (possibly after derivatization). |

| GC-MS | GC separation followed by mass spectrometric detection. | Identification of volatile components by their retention time and mass spectrum. |

Ultra-Performance Liquid Chromatography (UPLC) for High-Resolution Separations

Ultra-Performance Liquid Chromatography (UPLC) stands as a significant advancement in liquid chromatography, offering superior resolution, speed, and sensitivity compared to conventional High-Performance Liquid Chromatography (HPLC). waters.com This is achieved through the use of columns packed with sub-2 µm particles, which operate at higher pressures. For a polar, non-chromophoric compound like this compound, UPLC methods typically involve pre-column derivatization to introduce a chromophore, enhancing its detectability by UV or fluorescence detectors. sigmaaldrich.commyfoodresearch.com

A common derivatizing agent for amino groups is 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC), which reacts with both primary and secondary amines to form stable, highly fluorescent derivatives. acs.org The subsequent separation of the derivatized analyte and any potential impurities can be achieved on a reversed-phase UPLC column, such as a bridged ethyl hybrid (BEH) C18 column. waters.com The high efficiency of UPLC allows for the rapid separation of structurally related compounds, ensuring accurate quantification and purity assessment.

A typical UPLC method would employ a gradient elution with a binary solvent system, such as acetonitrile (B52724) and a buffered aqueous phase, allowing for the effective separation of the main compound from any synthesis-related impurities or degradation products. The high resolving power of UPLC is particularly advantageous for separating isomers that may not be resolved by standard HPLC. acs.org

Table 1: Illustrative UPLC Performance Data for the Analysis of Derivatized this compound

| Compound | Retention Time (min) | Resolution (Rs) |

| Derivatized this compound | 5.8 | - |

| Impurity A (Isomer) | 6.2 | 2.1 |

| Impurity B (By-product) | 4.5 | 5.3 |

Note: This data is illustrative and represents typical performance for the UPLC analysis of a derivatized amino alcohol.

Chiral Chromatography for Enantiomeric and Diastereomeric Separation

As this compound possesses a chiral center at the C3 position, it can exist as a pair of enantiomers. The synthesis of this compound may result in a racemic mixture, and it is often necessary to separate and quantify these enantiomers. Chiral chromatography is the most effective technique for this purpose. researchgate.netresearchgate.net Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose (B213188) or amylose, are widely used for the separation of a broad range of chiral compounds, including amino alcohols. nih.govscirp.org

The separation mechanism on these CSPs involves the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector of the stationary phase. These interactions, which can include hydrogen bonding, dipole-dipole interactions, and steric hindrance, result in different retention times for the enantiomers, allowing for their separation. researchgate.net The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and an alcohol modifier such as isopropanol (B130326) or ethanol, is critical for achieving optimal enantioseparation. nih.gov

For this compound, direct separation of the enantiomers may be possible. Alternatively, derivatization of the amino group with a suitable achiral reagent can enhance the interactions with the CSP and improve separation. Given the presence of a tertiary alcohol, the molecule is prone to forming diastereomers if additional chiral centers are introduced during synthesis or derivatization. Chiral chromatography is also the method of choice for separating such diastereomers. nih.gov

Table 2: Representative Chiral HPLC Separation Data for the Enantiomers of this compound

| Enantiomer | Retention Time (min) | Selectivity (α) | Resolution (Rs) |

| (R)-1-Amino-3,5,5-trimethylhexan-3-ol | 12.4 | 1.25 | 2.8 |

| (S)-1-Amino-3,5,5-trimethylhexan-3-ol | 10.9 |

Note: This data is a hypothetical representation of a successful chiral separation on a polysaccharide-based CSP.

X-ray Crystallography for Absolute Configuration Determination and Solid-State Structure

X-ray crystallography is a powerful technique that provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid. For a chiral molecule like this compound, single-crystal X-ray diffraction can be used to unambiguously determine its absolute configuration (i.e., whether it is the R or S enantiomer), provided a suitable single crystal can be grown. pan.plnih.gov This is particularly crucial in pharmaceutical development and for understanding stereospecific interactions.

The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams are used to construct an electron density map of the molecule, from which the atomic positions can be determined with high precision. nih.gov In addition to absolute configuration, X-ray crystallography reveals detailed information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, in the solid state. researchgate.net For an amino alcohol, hydrogen bonding involving the hydroxyl and amino groups is expected to play a significant role in the crystal packing.

To facilitate crystallization and the determination of absolute configuration, the compound may be derivatized with a molecule containing a heavy atom. The anomalous scattering from the heavy atom enhances the differences in the diffraction pattern between enantiomers, making the assignment of absolute configuration more reliable.

Table 3: Hypothetical Crystallographic Data for a Derivative of this compound

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.45 |

| b (Å) | 12.67 |

| c (Å) | 15.23 |

| α, β, γ (°) | 90 |

| Volume (ų) | 1630.5 |

| Z | 4 |

| R-factor | 0.045 |

Note: This table presents plausible crystallographic data for a crystalline derivative of the target compound.

Advanced Computational Analysis of Spectroscopic Data for this compound

Advanced computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for complementing experimental spectroscopic data and providing deeper insights into the molecular properties of compounds like this compound. acs.orgacs.org These computational analyses can be used to predict and interpret various spectroscopic features, including NMR chemical shifts, vibrational frequencies (IR and Raman), and electronic transitions (UV-Vis).

By creating a computational model of the molecule, it is possible to calculate its optimized geometry and various energetic and electronic properties. For this compound, computational analysis can help to identify the most stable conformers and to understand the influence of intramolecular hydrogen bonding between the amino and hydroxyl groups. acs.org

Furthermore, computational methods can simulate spectroscopic data that can be compared with experimental results. For instance, the calculation of NMR shielding tensors can aid in the assignment of complex NMR spectra. Similarly, the prediction of vibrational frequencies can assist in the interpretation of IR and Raman spectra, allowing for a more detailed understanding of the molecular structure and bonding. This synergy between computational and experimental data provides a powerful approach for the comprehensive characterization of the molecule.

Table 4: Illustrative Calculated Spectroscopic and Molecular Properties for this compound using DFT

| Property | Calculated Value |

| ¹³C NMR Chemical Shift (C-OH) | 72.5 ppm |

| ¹H NMR Chemical Shift (OH) | 3.8 ppm |

| O-H Stretching Frequency (IR) | 3450 cm⁻¹ (intramolecular H-bond) |

| Dipole Moment | 2.1 D |

| Conformation Energy Difference (ΔE) | 1.5 kcal/mol |

Note: The values in this table are hypothetical and represent typical results obtained from DFT calculations for a similar amino alcohol.

Theoretical and Computational Investigations of 1 Amino 3,5,5 Trimethylhexan 3 Ol

Quantum Mechanical Studies of Electronic Structure and Bonding

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the electronic properties of molecules like 1-amino-3,5,5-trimethylhexan-3-ol. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the molecule.

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule, with each MO associated with a specific energy level. tru.cayoutube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO represents the orbital from which an electron is most likely to be donated, indicating regions of nucleophilicity. The LUMO is the orbital to which an electron is most likely to be accepted, indicating regions of electrophilicity. The energy gap between the HOMO and LUMO is a key indicator of a molecule's kinetic stability and chemical reactivity.

For this compound, the HOMO is expected to be localized primarily on the nitrogen atom of the primary amine group due to the presence of its lone pair of electrons. The LUMO would likely be distributed across the C-O and C-N bonds, representing antibonding orbitals. A typical DFT calculation (e.g., using the B3LYP functional with a 6-31G* basis set) would yield energies for these frontier orbitals.

Interactive Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

This table presents plausible data based on typical computational results for similar amino alcohols and is for illustrative purposes.

| Molecular Orbital | Energy (eV) | Likely Localization |

| HOMO | -9.5 | Nitrogen lone pair (amino group) |

| LUMO | +1.2 | σ* orbitals of C-O and C-N bonds |

| HOMO-LUMO Gap | 10.7 | - |

The distribution of electron density within a molecule is not uniform due to differences in the electronegativity of its constituent atoms. An electrostatic potential (ESP) map provides a visual representation of this charge distribution on the molecule's surface. libretexts.orgyoutube.com Regions of negative potential (typically colored red or orange) are electron-rich and prone to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and susceptible to nucleophilic attack. wuxiapptec.comresearchgate.net

In this compound, the ESP map would show the most negative potential localized around the oxygen and nitrogen atoms, corresponding to their lone pairs of electrons. The most positive potential would be concentrated on the hydrogen atoms of the amine and hydroxyl groups, which are capable of acting as hydrogen bond donors. The bulky, nonpolar tert-butyl and methyl groups would exhibit a relatively neutral (green) potential. youtube.com This charge distribution is critical for understanding non-covalent interactions, such as hydrogen bonding, which significantly influence the compound's physical properties and interactions with other molecules. mdpi.com

Interactive Table 2: Hypothetical Mulliken Partial Atomic Charges for this compound

This table illustrates expected partial charges calculated via a quantum mechanical model. The values are representative examples.

| Atom | Partial Charge (a.u.) |

| O (hydroxyl) | -0.75 |

| H (hydroxyl) | +0.42 |

| N (amino) | -0.88 |

| H (amino) | +0.35 |

| C (attached to OH) | +0.25 |

| C (attached to NH2) | +0.15 |

Conformational Analysis using Molecular Mechanics and Dynamics Simulations

The flexibility of the hexane (B92381) backbone in this compound allows it to adopt numerous spatial arrangements, or conformations. Conformational analysis aims to identify the most stable of these arrangements.

Molecular mechanics (MM) is a computational method that uses classical physics to model the potential energy of a molecule as a function of its geometry. uc.ptacs.org By systematically rotating the single bonds within the molecule and calculating the corresponding energy, an energy landscape can be generated. The points of lowest energy on this landscape correspond to stable conformations (local minima), with the lowest of these being the global minimum—the most stable conformation of the molecule. ornl.gov For a flexible molecule like this, a comprehensive search is necessary to locate the global minimum, which is often characterized by minimized steric hindrance between the bulky tert-butyl group and the polar amino and hydroxyl functions.

Interactive Table 3: Hypothetical Relative Energies of Key Conformers for (R)-1-Amino-3,5,5-trimethylhexan-3-ol

This table provides an illustrative example of the relative energies of different conformers that might be identified through a molecular mechanics search.

| Conformer | C1-C2-C3-C4 Torsional Angle (°) | C2-C3-C4-C5 Torsional Angle (°) | Relative Energy (kcal/mol) |

| Global Minimum | ~175 (anti) | ~65 (gauche) | 0.00 |

| Local Minimum 1 | ~60 (gauche) | ~180 (anti) | +1.2 |

| Local Minimum 2 | ~-60 (gauche) | ~-65 (gauche) | +2.5 |

| Eclipsed Transition State | ~0 | ~120 | +5.8 |

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, IR frequencies)

Computational methods can predict spectroscopic data with a high degree of accuracy, aiding in the structural elucidation of novel compounds. nih.gov

DFT calculations are widely used to predict both NMR chemical shifts and IR vibrational frequencies. acs.org For NMR predictions, the GIAO (Gauge-Independent Atomic Orbital) method is commonly employed. The calculated magnetic shielding constants are then converted into chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS). nih.gov

For this compound, ¹H and ¹³C NMR chemical shifts can be predicted. The carbon atom attached to the hydroxyl group (C3) and the carbon attached to the amino group (C1) are expected to be significantly deshielded, appearing at higher chemical shifts in the ¹³C NMR spectrum. azom.com Similarly, protons on these carbons would also be downfield in the ¹H NMR spectrum. libretexts.org

IR frequency calculations predict the wavenumbers and intensities of vibrational modes. For this molecule, characteristic strong and broad absorption for the O-H stretch of the alcohol (around 3300-3400 cm⁻¹) and two sharper N-H stretching bands for the primary amine (around 3300-3500 cm⁻¹) would be anticipated. orgchemboulder.comopenstax.orgyoutube.comwpmucdn.com The C-O and C-N stretching vibrations would appear in the fingerprint region (1000-1300 cm⁻¹). orgchemboulder.com

Interactive Table 4: Hypothetical Predicted ¹³C and ¹H NMR Chemical Shifts and IR Frequencies for this compound

This table shows representative spectroscopic data that would be expected from computational predictions.

| Property | Predicted Value | Assignment |

| ¹³C NMR Chemical Shift | 75 ppm | C3 (carbon with -OH) |

| ¹³C NMR Chemical Shift | 55 ppm | C1 (carbon with -NH₂) |

| ¹H NMR Chemical Shift | 3.6 ppm | -OH proton |

| ¹H NMR Chemical Shift | 2.8 ppm | -CH₂-NH₂ protons |

| IR Frequency | 3450 cm⁻¹ (asymmetric) | N-H Stretch |

| IR Frequency | 3360 cm⁻¹ (symmetric) | N-H Stretch |

| IR Frequency | 3380 cm⁻¹ (broad) | O-H Stretch |

| IR Frequency | 1150 cm⁻¹ | C-O Stretch |

Modeling of Reaction Pathways and Transition States for Derivatives

The steric bulk of the 3,5,5-trimethylhexyl group in this compound and its derivatives is a defining factor in their reactivity. Computational modeling, particularly using quantum mechanical methods like Density Functional Theory (DFT), allows for the detailed exploration of reaction mechanisms and the characterization of transition states.

One area of interest is the modeling of acylation reactions at the amino group, a common transformation for primary amines. Theoretical calculations can predict the energy barriers for the formation of amide derivatives. For instance, the reaction of this compound with an acylating agent, such as acetyl chloride, can be modeled to determine the transition state geometry and energy. The significant steric hindrance imposed by the tertiary carbon at position 3 and the gem-dimethyl group at position 5 is expected to influence the approach of the acylating agent, potentially leading to a higher activation energy compared to less hindered primary amines.

Furthermore, computational studies can elucidate the role of intramolecular hydrogen bonding between the hydroxyl and amino groups in modulating reactivity. Quantum chemical studies on simpler amino alcohols have demonstrated the importance of such interactions in stabilizing specific conformers. nih.govarxiv.org For this compound, the O-H...N intramolecular hydrogen bond can influence the nucleophilicity of the nitrogen atom and the acidity of the hydroxyl proton. Modeling can quantify the strength of this hydrogen bond and its effect on the reaction profile of various derivatization reactions.

A hypothetical reaction pathway for the N-acetylation of this compound can be computationally explored. The transition state would likely feature a distorted tetrahedral geometry around the nitrogen atom as it attacks the carbonyl carbon of acetyl chloride. The bulky trimethylhexyl group would restrict the possible trajectories of this attack, and the calculated activation energy would reflect this steric strain.

| Compound | Activation Energy (kcal/mol) | Transition State Dihedral Angle (C-N-C=O) (degrees) |

|---|---|---|

| This compound | 18.5 | 135.2 |

| 1-Aminohexan-3-ol | 12.3 | 115.8 |

The hypothetical data in Table 1 illustrates that the increased steric bulk in this compound could lead to a higher activation energy and a more distorted transition state geometry for N-acetylation compared to a less hindered linear analogue.

Structure-Activity Relationship (SAR) Modeling for Theoretical Compound Design

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are powerful computational tools for predicting the biological activity of a series of compounds based on their molecular structures. While specific biological activity data for this compound derivatives are not extensively available in public literature, a theoretical SAR study can be constructed based on general principles observed for other aliphatic amino alcohols. nih.govuky.edu

For a hypothetical series of derivatives, molecular descriptors can be calculated to quantify various structural and physicochemical properties. These descriptors can include steric parameters (e.g., molecular volume, surface area), electronic parameters (e.g., partial charges, dipole moment), and lipophilicity (e.g., logP). A QSAR model can then be developed by correlating these descriptors with a hypothetical biological activity.

Consider a theoretical set of derivatives of this compound where the amino group is modified with different substituents (R).

| Derivative (R group) | Calculated logP | Molecular Volume (ų) | Predicted Activity (IC50, µM) |

|---|---|---|---|

| -H | 2.1 | 180.5 | 15.2 |

| -CH3 | 2.5 | 195.2 | 10.8 |

| -C2H5 | 2.9 | 210.0 | 8.5 |

| -C(CH3)3 | 3.8 | 240.1 | 25.1 |

| -C6H5 | 4.2 | 255.7 | 5.3 |

The hypothetical data in Table 2 suggests that increasing the lipophilicity and size of the N-substituent up to a certain point (e.g., ethyl group) may enhance the predicted activity. However, excessive steric bulk (e.g., tert-butyl group) could be detrimental, potentially due to hindered binding to a hypothetical biological target. The introduction of an aromatic ring (phenyl group) might introduce favorable π-π interactions, leading to a higher predicted activity. Such SAR models, even when based on theoretical data, can guide the rational design of novel derivatives.

Rational Design of Novel this compound Derivatives

The insights gained from modeling reaction pathways and SAR studies can be applied to the rational design of novel derivatives of this compound with potentially enhanced properties. The goal of rational design is to propose new molecular structures with improved activity, selectivity, or metabolic stability.

Based on the hypothetical SAR analysis, derivatization of the amino group appears to be a promising strategy. To explore this further, computational techniques such as in silico screening can be employed. A virtual library of novel derivatives can be generated by introducing a wide range of substituents at the amino and hydroxyl groups. These virtual compounds can then be computationally screened for their predicted activity using the developed QSAR model.

For example, to improve upon the hypothetical activity of the N-phenyl derivative, one could design analogs with substituted phenyl rings. The introduction of electron-withdrawing or electron-donating groups on the phenyl ring can modulate the electronic properties and lipophilicity of the molecule, potentially leading to improved interactions with a target protein.

Another avenue for rational design involves the modification of the aliphatic backbone. While the 3,5,5-trimethylhexyl scaffold is fixed, the introduction of additional functional groups or the replacement of the hydroxyl group could be explored computationally. For instance, replacing the hydroxyl group with a methoxy (B1213986) group would eliminate the hydrogen-bonding donor capability and increase lipophilicity, which could have a significant impact on the compound's biological profile.

| Modification | Structure | Predicted Improvement |

|---|---|---|

| N-acylation with a heterocyclic ring | N-(pyridin-4-ylcarbonyl) derivative | Potential for improved solubility and additional hydrogen bonding interactions. |

| O-alkylation | 3-Methoxy-3,5,5-trimethylhexan-1-amine | Increased metabolic stability by masking the hydroxyl group. |

| Introduction of a second amino group | 1,x-Diamino-3,5,5-trimethylhexan-3-ol | Potential for altered binding modes and improved affinity through additional ionic interactions. |

The designed derivatives in Table 3 represent a starting point for further computational and, eventually, experimental investigation. By iteratively applying modeling, design, and prediction, a more comprehensive understanding of the chemical space around this compound can be achieved, paving the way for the discovery of novel compounds with tailored properties.

Future Directions and Emerging Research Areas for 1 Amino 3,5,5 Trimethylhexan 3 Ol

Exploiting Stereoisomeric Forms for Enhanced Applications

Chirality is a critical factor in the functionality of many bioactive molecules, with different enantiomers of a compound often exhibiting significantly different biological activities. researchgate.net Chiral amino alcohols are particularly important structural motifs in many pharmaceuticals, including antiviral and detoxifying agents. nih.govfrontiersin.orgnih.gov The carbon atom bearing the hydroxyl group in 1-Amino-3,5,5-trimethylhexan-3-ol is a chiral center, meaning the compound exists as two distinct stereoisomers (enantiomers).

Future research will likely focus on the separation and individual characterization of the (R)- and (S)-enantiomers of this compound. The development of stereoselective synthetic routes is a significant area of chemical research, often employing chiral catalysts or biocatalysts to produce enantiomerically pure compounds. researchgate.netwestlake.edu.cn By isolating the individual stereoisomers, researchers can evaluate their specific interactions in biological systems, potentially leading to the development of more potent and selective therapeutic agents or agrochemicals. The synthesis of highly enantioenriched amino alcohols is a key goal in medicinal chemistry, as one enantiomer may be active while the other is inactive or even detrimental. researchgate.net

Table 1: Potential Research Focus for Stereoisomers of this compound

| Research Area | Objective | Potential Impact |

| Asymmetric Synthesis | Develop catalytic methods (chemical or enzymatic) for the selective synthesis of (R)- and (S)-1-Amino-3,5,5-trimethylhexan-3-ol. | Access to enantiomerically pure forms for specific applications. |

| Chiral Resolution | Establish efficient techniques to separate the racemic mixture into its constituent enantiomers. | Availability of pure stereoisomers for comparative studies. |

| Pharmacological Profiling | Investigate the distinct biological activities and metabolic pathways of each individual enantiomer. | Discovery of more effective and safer pharmaceutical applications. |

| Chiral Ligand Development | Utilize the pure enantiomers as chiral ligands in asymmetric catalysis to synthesize other chiral molecules. | Creation of new tools for asymmetric synthesis in chemistry. |

Integration with Flow Chemistry and Automated Synthesis Methodologies

The transition from traditional batch synthesis to continuous flow chemistry and automated processes represents a significant advancement in chemical manufacturing. These methodologies offer enhanced control over reaction parameters, improved safety, higher yields, and greater scalability. The synthesis of amino alcohols has been identified as a candidate for such modern techniques. google.com

Future efforts will likely involve adapting the synthesis of this compound to continuous flow reactor systems. nih.govgoogle.com This could involve pumping the precursor materials through heated and pressurized microchannels or packed-bed reactors containing immobilized catalysts. Such a setup allows for precise temperature and pressure control, rapid mixing, and efficient heat transfer, which can lead to shorter reaction times and cleaner reaction profiles.

Furthermore, the integration of automated synthesis platforms, which can perform multi-step reactions including protection, transformation, and deprotection, could streamline the production of this compound and its derivatives. nih.gov Automated systems can accelerate the optimization of reaction conditions and facilitate the rapid generation of a library of related compounds for screening purposes.

Development of Novel Catalytic Systems for this compound Transformations

Catalysis is central to modern chemical synthesis, enabling efficient and selective transformations. The development of novel catalytic systems for the synthesis and functionalization of amino alcohols is an active area of research. nih.govrsc.org For this compound, this involves exploring catalysts for both its formation and its subsequent conversion into more complex molecules.

Research is focused on several classes of catalysts:

Homogeneous Catalysts: Metal complexes of iridium, rhodium, and copper have shown high efficacy in the synthesis of amino alcohols. researchgate.netnih.gov Future work could involve designing new ligands for these metals to enhance the stereoselectivity and efficiency of the synthesis of this compound.

Heterogeneous Catalysts: Solid-supported catalysts, such as rhodium-molybdenum oxide on silica (B1680970) (Rh-MoOx/SiO2), offer advantages in terms of reusability and ease of separation from the product. rsc.org Developing robust heterogeneous catalysts for the hydrogenation of precursor amino acids or the reductive amination of corresponding keto-alcohols could provide a more sustainable route to this compound. Gold-based catalysts have also been explored for the selective oxidation of amino alcohols. mdpi.com

Biocatalysts: Enzymes, such as engineered amine dehydrogenases and transaminases, operate under mild conditions and can exhibit exquisite stereo- and regioselectivity. frontiersin.orgnih.govresearchgate.net Developing an enzymatic route to this compound could offer a green and highly selective manufacturing process.

Table 2: Comparison of Catalytic Approaches for Amino Alcohol Synthesis

| Catalyst Type | Examples | Advantages | Challenges for Future Research |

| Homogeneous | Iridium-Phosphine Complexes, Cr-based catalysts westlake.edu.cnnih.gov | High activity, high selectivity, mild conditions. | Catalyst recovery and reuse, metal contamination of product. |

| Heterogeneous | Rh-MoOx/SiO2, Gold on various supports rsc.orgmdpi.com | Easy separation, reusability, suitable for flow chemistry. | Lower activity compared to homogeneous, potential for metal leaching. |

| Biocatalytic | Transaminases, Amine Dehydrogenases frontiersin.orgresearchgate.net | High enantioselectivity, mild reaction conditions, environmentally benign. | Substrate scope limitations, enzyme stability, cost of cofactors. |

Development of Advanced Materials Based on this compound Scaffolds

The bifunctional nature of this compound, possessing both an amine and a hydroxyl group, makes it a valuable monomer for polymerization reactions. Amino alcohols are used to create a variety of polymers, including poly(ester amides) and as neutralizing agents for acrylic polymers. nih.govgoogle.com

An emerging research direction is the use of this compound as a building block for advanced materials. By reacting it with dicarboxylic acids or their derivatives, novel poly(ester amides) can be synthesized. nih.gov The bulky trimethylhexyl group of this compound would be expected to influence the physical properties of the resulting polymer, potentially leading to materials with unique solubility, thermal stability, and mechanical characteristics. These polymers could find applications as biodegradable elastomers for tissue engineering, as they can be designed to have low stiffness and high elasticity. nih.govnih.gov

Furthermore, this compound can be used to functionalize existing polymer backbones, introducing both hydroxyl and amine functionalities in a single step. acs.org This could be used to modify the surface properties of materials, improve adhesion, or provide reactive sites for further chemical modifications. Another potential application is in the chemical recycling of polymers like polycarbonates, where amino alcohols can act as depolymerizing agents to recover monomers and create value-added chemicals. rsc.org

Role of Computational Chemistry in Predictive Design and Optimization of Amino Alcohol Systems

Computational chemistry and molecular modeling are becoming indispensable tools in modern chemical research. They allow for the prediction of molecular properties, the elucidation of reaction mechanisms, and the rational design of new molecules and catalysts, which can significantly reduce the need for trial-and-error experimentation.

In the context of this compound, computational methods can be applied in several ways:

Predicting Stereoisomer Properties: Quantum chemical calculations can be used to predict the structural and electronic properties of the (R)- and (S)-enantiomers, helping to rationalize differences in their reactivity and biological activity.

Catalyst Design: Computational modeling can aid in the design of new catalysts for the stereoselective synthesis of this compound. By simulating the interaction between the catalyst and the substrate, researchers can identify modifications that are likely to improve performance and selectivity. researchgate.net

Reaction Mechanism Analysis: Detailed computational studies can provide insights into the reaction pathways for the synthesis and transformation of this compound, helping to optimize reaction conditions for higher yield and selectivity.

Materials Design: Molecular dynamics simulations can be used to predict the bulk properties of polymers derived from this compound, such as their glass transition temperature, mechanical strength, and permeability. This allows for the in-silico design of new materials with tailored characteristics before their synthesis in the lab.

The synergy between computational prediction and experimental validation is a powerful paradigm that will undoubtedly accelerate the exploration of this compound and unlock its full potential in various scientific and technological fields. researchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.